Chemical structure and molecular weight of 2-Butylpyrrolidine hydrochloride
Chemical structure and molecular weight of 2-Butylpyrrolidine hydrochloride
Technical Profile: 2-Butylpyrrolidine Hydrochloride [1][2][3]
Executive Summary
2-Butylpyrrolidine hydrochloride (CAS: 17651-34-2) is a saturated nitrogen heterocycle featuring a four-carbon alkyl chain at the
In drug discovery, this motif serves as a critical chiral building block . The C2-substitution introduces a stereogenic center, making the molecule valuable for synthesizing enantiopure ligands, organocatalysts, and pharmacophores found in amphibian alkaloids (e.g., pumiliotoxins) and synthetic sodium channel blockers. Its structural simplicity belies its utility in modulating lipophilicity and steric occlusion in active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Properties
The molecule exists as a hydrochloride salt of a secondary amine. The "2-butyl" designation implies an n-butyl chain attached to the carbon adjacent to the nitrogen atom.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-Butylpyrrolidine hydrochloride |
| CAS Number (Salt) | 17651-34-2 |
| CAS Number (Free Base) | 3446-98-8 |
| Molecular Formula | C |
| Molecular Weight | 163.69 g/mol (HCl Salt) |
| Exact Mass | 163.1128 Da |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |
| Chirality | Contains 1 chiral center (C2).[4][5][6] Available as (R), (S), or (rac) forms. |
Structural Representation
-
SMILES (Salt): CCCCC1CCCN1.Cl
-
InChIKey: RMKPXUMWPHLYHW-UHFFFAOYSA-N[7]
Synthesis & Manufacturing Protocols
The synthesis of 2-butylpyrrolidine HCl generally follows two distinct paradigms: classical organometallic addition for racemic/bulk production, and modern biocatalytic routes for high enantiopurity.
Method A: Organometallic Addition (Chemical Route)
This method utilizes the addition of a Grignard reagent to a protected lactam or cyclic imine, followed by reduction.
-
Activation: 2-Pyrrolidinone is activated (e.g., N-Boc protection) to prevent side reactions.
-
Nucleophilic Attack: n-Butylmagnesium bromide acts on the carbonyl carbon (or imine carbon if starting from 1-pyrroline).
-
Reduction: The intermediate hemiaminal or imine is reduced using Sodium Borohydride (NaBH
) or catalytic hydrogenation (H /Pd-C). -
Salt Formation: The resulting free base oil is dissolved in diethyl ether and treated with anhydrous HCl gas to precipitate the hydrochloride salt.
Method B: Biocatalytic Transamination (Enantioselective Route)
For pharmaceutical applications requiring high enantiomeric excess (
-
Substrate: 1-chlorooctan-4-one (an
-chloro ketone). -
Enzymatic Cascade: An
-transaminase converts the ketone to a chiral amine using an amine donor (e.g., isopropylamine).[8] -
Spontaneous Cyclization: The resulting chiral amine undergoes intramolecular nucleophilic substitution of the chloride to close the pyrrolidine ring with retention of stereochemistry.
Synthesis Workflow Diagram
Figure 1: Comparison of Classical Organometallic vs. Biocatalytic Synthesis Routes.
Analytical Profiling & Characterization
To ensure the identity and purity of 2-butylpyrrolidine HCl, the following spectral signatures are diagnostic.
-
H NMR (400 MHz, D
O):-
0.90 (t, 3H, terminal -CH
of butyl). -
1.30–1.45 (m, 4H, butyl mid-chain -CH
-). -
1.60–2.20 (m, 6H, ring -CH
- and butyl -CH ). -
3.20–3.40 (m, 2H, ring
-CH adjacent to N). - 3.60–3.75 (m, 1H, ring methine at C2).
-
Note: The absence of the N-H signal in D
O is due to deuterium exchange. In DMSO-d , a broad ammonium singlet appears at 9.0–9.5.
-
0.90 (t, 3H, terminal -CH
-
C NMR:
-
Distinct signals for the pyrrolidine ring carbons (typically
45–60 ppm for C2/C5) and the aliphatic butyl chain ( 14, 22, 28, 32 ppm).
-
-
Mass Spectrometry (ESI+):
-
[M+H]
: Observed at m/z 128.14 (corresponding to the protonated free base). -
Fragment ions: Loss of the butyl chain (neutral loss of 57 Da) or ring cleavage patterns.
-
Medicinal Chemistry Applications
The 2-butylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, offering a balance of conformational rigidity and lipophilic bulk.
A. Sodium Channel Blockers (Neuroprotection)
Pyrrolidine derivatives are structural analogues of the piperidine-based local anesthetics (e.g., Bupivacaine). Research indicates that 2-substituted pyrrolidines can function as state-dependent sodium channel blockers.
-
Mechanism: The protonated nitrogen mimics the ammonium headgroup required for binding to the intracellular pore of voltage-gated Na
channels (Nav1.x). -
Application: Investigated for neuroprotection in ischemic stroke models due to their ability to inhibit hyperexcitability without the cardiotoxicity associated with larger lipophilic anesthetics.
B. Nicotinic Acetylcholine Receptor (nAChR) Ligands
As a structural homolog of nicotine (which contains a pyrrolidine ring), 2-butylpyrrolidine derivatives are explored as ligands for nAChRs. The butyl chain probes the hydrophobic pocket adjacent to the agonist binding site, potentially modulating selectivity between
C. Alkaloid Mimicry
The scaffold mimics the core of Monomorine I (an indolizidine alkaloid from ant venom). Synthetic analogs using 2-butylpyrrolidine are screened for antifungal and antibacterial activity, leveraging the surfactant-like properties of the cationic head and lipophilic tail.
Biological Interaction Pathway
Figure 2: Primary Pharmacological Targets and Therapeutic Outcomes.
Handling, Stability, and Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "oiling out."
-
Solubility Profile:
-
Stability: Stable for >2 years at -20°C if protected from moisture. Aqueous solutions should be prepared fresh or frozen, as the free amine (if pH adjusted) can oxidize over time.
References
-
PubChem. "2-Butylpyrrolidine hydrochloride (Compound)."[7] National Library of Medicine. [Link]
-
Gotor-Fernández, V., et al. "Transaminase-Triggered Synthesis of Chiral Pyrrolidines." Journal of Organic Chemistry, 2023. [Link]
-
Trost, B. M., & Silverman, S. M. "Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition."[11] Journal of the American Chemical Society, 2012.[11] [Link]
-
Callaway, J. K., et al. "Synthesis and Biological Evaluation of Pyrrolidine Derivatives as Novel Sodium Channel Blockers." Bioorganic & Medicinal Chemistry, 2013. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 17651-34-2|2-Butylpyrrolidine hydrochloride|BLD Pharm [fr.bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 17651-34-2 | 2-Butylpyrrolidine hydrochloride - AiFChem [aifchem.com]
- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem960.com [chem960.com]
- 10. guidechem.com [guidechem.com]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
